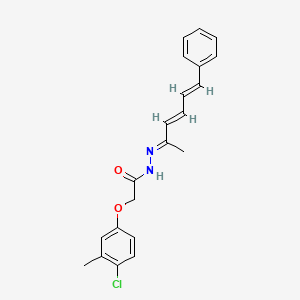![molecular formula C16H16ClNO2S B5751458 2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)
2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide, also known as CBMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBMA belongs to the class of thioacetamide derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. This compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound also activates the immune system by increasing the activity of immune cells such as T cells and natural killer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been found to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have a protective effect on the liver and can prevent liver damage caused by toxins.
实验室实验的优点和局限性
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide is its versatility in scientific research. It can be used in a variety of experimental models to investigate its pharmacological properties. However, one of the limitations of this compound is its potential toxicity. Careful consideration should be given to the dosage used in experiments to avoid any adverse effects.
未来方向
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide. One area of interest is the potential use of this compound as a therapeutic agent for inflammatory diseases such as arthritis. Another area of interest is the investigation of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its pharmacological effects. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer is an area of interest. Overall, this compound shows great promise as a therapeutic agent and further research is needed to fully explore its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have a positive effect on the immune system and can modulate the activity of immune cells. This compound has a number of advantages for use in scientific research, but careful consideration should be given to the dosage used in experiments. Further research is needed to fully explore the potential applications of this compound.
合成方法
2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl thiol. This intermediate is then reacted with 2-methoxyphenylacetyl chloride to produce this compound. The synthesis method for this compound has been optimized to achieve high yields and purity.
科学研究应用
2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been shown to have a positive effect on the immune system and can modulate the activity of immune cells. Additionally, this compound has been found to have a protective effect on the liver and can prevent liver damage caused by toxins.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-9-5-4-8-14(15)18-16(19)11-21-10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMVXQFNCAFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)

![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)

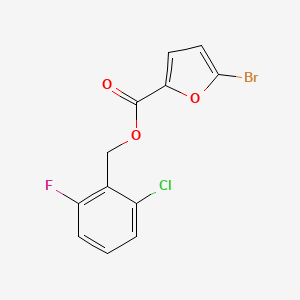
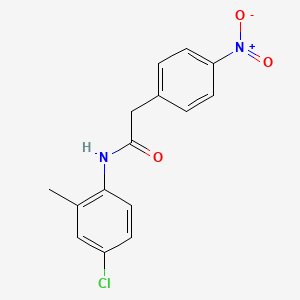
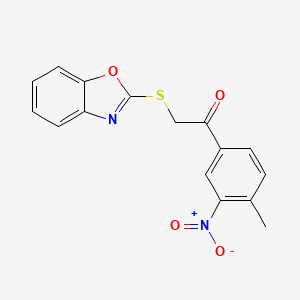
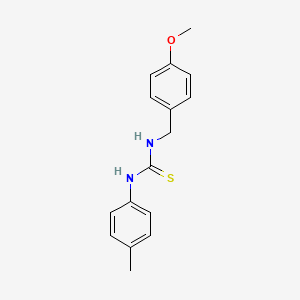
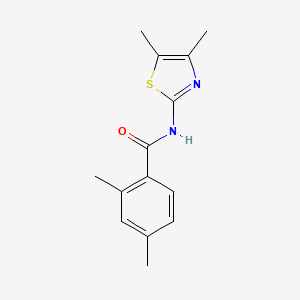
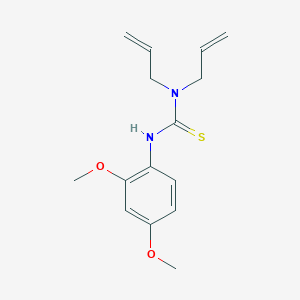
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)
